Glicophenone
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Overview
Description
Glicophenone belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antibacterial Properties : Glicophenone, isolated from commercial licorice, shows significant antibacterial effects. Hatano et al. (2000) found that this compound, along with other compounds, exhibits remarkable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus, suggesting its potential in treating bacterial infections (Hatano et al., 2000).
Photocrosslinking Applications : Chin et al. (2002) explored the use of benzophenones, including this compound, as photocrosslinking agents in biology. They developed an orthogonal aminoacyl-tRNA synthetase/tRNA pair enabling the in vivo incorporation of p-benzoyl-l-phenylalanine into proteins in Escherichia coli, which may be useful for studying protein interactions both in vitro and in vivo (Chin et al., 2002).
Potential Neuroprotective Effects : Lin et al. (2013) examined tanshinone IIA, a constituent of Danshen (Salvia miltiorrhiza) that contains benzophenones like this compound, for its neuroprotective properties. The study concluded that tanshinone IIA inhibits glutamate release in rat cerebrocortical nerve terminals, suggesting the potential for benzophenones in mitigating neuropathological conditions associated with excessive glutamate release (Lin et al., 2013).
Photoprotective Agent : Benzophenone-3, a related compound, is approved by the US FDA as a sunscreen agent in various products due to its ability to absorb and dissipate ultraviolet light. Okereke et al. (1995) conducted a study to investigate the safety of Benzophenone-3 after dermal administration in rats, indicating its non-toxic nature when applied topically (Okereke et al., 1995).
Environmental Impact : Chen et al. (2016) studied the environmental impact of Benzophenone-3, finding that it disrupts the agonistic behavior of male Siamese fighting fish, indicating its endocrine-disrupting activity. This study suggests potential ecological implications of benzophenones like this compound in aquatic environments (Chen et al., 2016).
Properties
Molecular Formula |
C20H22O6 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C20H22O6/c1-11(2)4-6-14-18(24)10-19(25)15(20(14)26-3)9-17(23)13-7-5-12(21)8-16(13)22/h4-5,7-8,10,21-22,24-25H,6,9H2,1-3H3 |
InChI Key |
JYRFVDHHGPHQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)CC(=O)C2=C(C=C(C=C2)O)O)OC)C |
melting_point |
145°C |
physical_description |
Solid |
Synonyms |
glicophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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